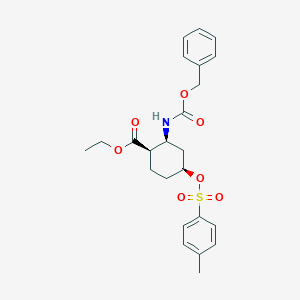

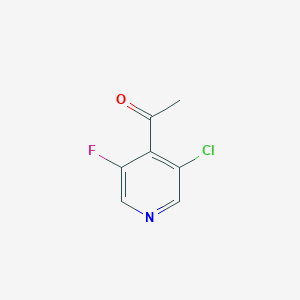

![molecular formula C7H6BrN3O B1142879 3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶 CAS No. 1357945-39-1](/img/structure/B1142879.png)

3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives and related compounds often involves multi-step reactions including cyclization, bromination, and nucleophilic substitution. A method involves the ring opening followed by ring closure reactions to afford novel derivatives. Elemental analysis and spectral data are used to establish the chemical structure of synthesized compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Structural analysis is performed using techniques such as single crystal X-ray diffraction, providing insights into the crystal packing, molecular conformation, and intermolecular interactions. For instance, the crystal structure determination reveals how various rings within the molecule are oriented relative to each other and the types of hydrogen bonding present (Ganapathy et al., 2015).

Chemical Reactions and Properties

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes a range of chemical reactions, including nucleophilic attacks and cycloadditions, leading to the formation of various heterocyclic compounds. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon atoms (Halim & Ibrahim, 2022). The reactivity towards different reagents and conditions enables the synthesis of a broad array of derivatives with potential biological and materials applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are closely related to the molecular structure. Crystallographic studies provide valuable data on the compound's solid-state properties, informing its suitability for various applications. The molecular packing, stabilized by hydrogen bonding and other non-covalent interactions, influences these properties significantly (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine, such as reactivity, stability, and electronic characteristics, are explored through computational studies and experimental data. DFT calculations, NBO analysis, and spectral studies help in understanding the electron distribution, hyperconjugative interactions, and the influence of substituents on the molecule's reactivity and stability (Halim & Ibrahim, 2022).

科学研究应用

合成与表征

3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶及其衍生物是合成复杂多杂环化合物的关键中间体。例如,它们可作为具有潜在抗菌特性的新多杂环环系统的前体。合成涉及与各种取代基反应,形成类似吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶和吡啶并[2',3':3,4]吡唑并[5,1-c]三嗪衍生物的化合物。这些合成的杂环化合物使用光谱技术进行表征,并评估其体外抗菌活性(Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019)。

分子化学

3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶衍生物也被用于研究其化学和物理性质。例如,它们的反应机制,如通过联氨将4-甲氧基-5-硝基嘧啶转化为3-氨基-4-硝基吡唑,为了解嘧啶转化为吡唑的转化提供了见解。所确定的结构与各种光谱分析一致,突显了它们在理解这类化合物的化学行为中的重要性(M. Biffin, D. J. Brown, & Q. N. Porter, 1968)。

抗菌和抗氧化研究

一些3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶衍生物表现出抗菌和抗氧化性能。它们已被合成并显示出对各种细菌菌株具有显著活性,与标准药物相比具有优势。此外,这些化合物显示出中等至良好的抗氧化性能,表明它们在治疗应用中的潜力(Hiren H. Variya, V. Panchal, & G. Patel, 2019)。

光物理研究

3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶衍生物也被用于研究其光物理行为。对2-(1H-吡唑-5-基)吡啶及其衍生物的研究表明,这些化合物表现出三种光反应类型:激发态分子内质子转移、激发态分子间双质子转移和溶剂辅助双质子转移。这些发现有助于理解这类化合物的光物理学,这对于开发光动力疗法药物或光电子材料可能是相关的(V. Vetokhina et al., 2012)。

抗肿瘤和抗炎活性

此外,从3-溴-5-甲氧基-1H-吡唑并[3,4-c]吡啶衍生的吡唑并[3,4-b]吡啶核苷类化合物已被合成并评估其抗肿瘤和抗炎活性。这些研究揭示了这类化合物在药物化学中的潜力,为新治疗剂的开发奠定了基础(Y. Sanghvi et al., 1989)。

安全和危害

The compound is classified under the GHS07 hazard class and has the signal word "Warning"2. It has the hazard statement H302, indicating that it may be harmful if swallowed2.

未来方向

The future directions for the research and development of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine are not explicitly mentioned in the search results. However, given its potential biological activity45, it could be a subject of interest in the field of medicinal chemistry.

属性

IUPAC Name |

3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIJSPCHCHDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247413 |

Source

|

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

1357945-39-1 |

Source

|

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

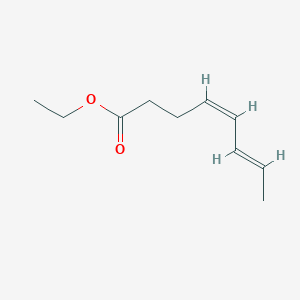

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)